(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester (R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 145485-03-6
VCID: VC21282125
InChI: InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol

(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester

CAS No.: 145485-03-6

Cat. No.: VC21282125

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester - 145485-03-6

Specification

CAS No. 145485-03-6
Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
IUPAC Name tert-butyl N-[(3R)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]carbamate
Standard InChI InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)/t12-/m1/s1
Standard InChI Key KMQMLZIXVMSMOI-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCC2=CC=CC=C2NC1=O
SMILES CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O
Canonical SMILES CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator